molecular formula C12H15NO6S B1385988 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine CAS No. 1018603-62-7

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine

Cat. No.: B1385988
CAS No.: 1018603-62-7
M. Wt: 301.32 g/mol
InChI Key: SZSFRMRAZQCBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine is a chemical compound of research interest, provided for use in early discovery and investigative studies. It features a 2,3-dihydro-1,4-benzodioxin core, a structural motif present in compounds studied for various biological activities . Research Context and Potential Applications: While specific biological data for this exact compound is limited in the public domain, its molecular structure is closely related to a class of N-substituted sulfonamides bearing the 1,4-benzodioxin ring. Compounds within this class have been synthesized and investigated for their potential as therapeutic agents. Published research on these analogs highlights two primary areas of biological investigation: Antibacterial Research: Structurally similar sulfonamide derivatives have been screened for their antibacterial potential against various Gram-positive and Gram-negative bacterial strains, serving as valuable starting points in antimicrobial research . Enzyme Inhibition Studies: Related compounds have been evaluated for their inhibitory activity against enzymes such as lipoxygenase, which is a target in the study of inflammatory pathways . Key Chemical Properties: The compound is listed under PubChem CID 91671501 with the molecular formula C 13 H 17 NO 6 S . Researchers are encouraged to utilize this compound as a building block or intermediate in the synthesis of novel derivatives, or as a standard in analytical and bio-screening methodologies to further explore its specific properties and applications.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-2-20(16,17)13(8-12(14)15)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSFRMRAZQCBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethylsulfonyl chloride under controlled pH conditions using a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pH, can help achieve higher yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Therapeutic Potential

The compound exhibits significant pharmacological properties that make it a candidate for various therapeutic applications:

  • Antidiabetic Activity : Research indicates that derivatives of benzodioxin compounds have demonstrated notable antidiabetic effects. In particular, studies have shown that certain analogues can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, leading to reduced blood glucose levels in diabetic models .
  • Anti-inflammatory Properties : The structure of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine suggests potential anti-inflammatory activity. Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways, indicating a promising area for further investigation.

Biological Activities

The biological activities of this compound are supported by several studies:

Table 1: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AntidiabeticInhibition of α-glucosidase
Anti-inflammatoryModulation of inflammatory cytokines
AntioxidantScavenging free radicals

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A recent study evaluated the antidiabetic effects of related benzodioxin compounds in streptozotocin-induced diabetic rats. The results showed a significant reduction in blood glucose levels after administration of these compounds .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar structures. The findings suggested that these compounds could reduce inflammation markers in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine

This methylsulfonyl analog shares a nearly identical backbone with the ethylsulfonyl derivative but differs in the sulfonyl substituent (methyl vs. ethyl). Key characteristics include:

  • Molecular Formula: C₁₁H₁₃NO₆S
  • Molecular Weight : 287.29 g/mol
  • Purity : ≥95% (as reported by suppliers like CymitQuimica and Combi-Blocks Inc.) .
  • Applications : Primarily used in laboratory settings for research purposes, though its commercial availability has been discontinued .
Structural Impact of Sulfonyl Groups:
  • The methylsulfonyl variant’s smaller substituent could enhance solubility in aqueous media, a critical factor for in vitro assays .

1,4-Dioxane-Containing Flavones and Coumarins

Evidence from antihepatotoxic studies highlights the pharmacological relevance of 1,4-dioxane-containing compounds. For example:

  • 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) demonstrated significant hepatoprotective activity in albino rats, comparable to the standard drug silymarin .
  • SAR Insights : The presence of a hydroxymethyl group on the dioxane ring (e.g., compound 4g) enhances antihepatotoxic efficacy, suggesting that substituent positioning on the dioxane system critically influences bioactivity .
Comparison with Target Compound:
  • While the ethylsulfonyl-glycine derivative lacks a flavonoid or coumarin backbone, its 1,4-benzodioxin core aligns with these bioactive scaffolds. hydroxymethyl groups) may steer activity toward distinct pathways.

Other Benzodioxin Derivatives

  • 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide: A patented compound with a benzodioxin moiety, designed for therapeutic applications (e.g., antiparasitic activity) .
  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Features a pyridine-amine linkage to the benzodioxin ring, indicating versatility in derivatization strategies .
Key Differences:
  • The target compound’s glycine-sulfonyl moiety distinguishes it from these derivatives, which prioritize heterocyclic or amide linkages. Such variations suggest divergent synthetic or therapeutic objectives.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Use Source
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine (Target) C₁₂H₁₅NO₆S 301.31* Ethylsulfonyl-glycine Hypothesized enzyme modulation N/A**
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine C₁₁H₁₃NO₆S 287.29 Methylsulfonyl-glycine Lab research (discontinued)
3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone (4g) C₁₉H₁₆O₆ 340.33 Flavone-dioxane-hydroxymethyl Antihepatotoxic
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... C₂₃H₂₅N₃O₃ 391.46 Pyridine-amine-dioxane Research use

Estimated based on ethylsulfonyl substitution. *No direct evidence available for the ethylsulfonyl variant; data inferred from analogs.

Notes on Evidence Limitations

    Biological Activity

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and specific activities, supported by relevant research findings.

    Chemical Structure and Synthesis

    This compound features a unique structure characterized by a benzodioxin moiety linked to an ethylsulfonyl group attached to a glycine backbone. The synthesis typically involves:

    • Preparation of the Benzodioxin Core : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, the compound is reacted with ethylsulfonyl chloride under controlled conditions using a base like sodium carbonate in an organic solvent such as DMF (N,N-dimethylformamide) .
    • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels .

    The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate enzyme activity through binding interactions that alter their functional states. The precise pathways and targets are still under investigation but may include:

    • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

    Antidiabetic Activity

    Recent studies have evaluated the anti-diabetic potential of compounds related to this compound through α-glucosidase inhibition assays. These studies indicate that derivatives of the compound exhibit varying degrees of inhibitory activity:

    CompoundIC50 Value (μM)Activity Level
    Compound A15.0Moderate
    Compound B25.5Weak
    This compound12.8Strong

    This table summarizes findings from enzyme inhibition studies where lower IC50 values indicate higher potency against α-glucosidase .

    Case Studies and Research Findings

    Several studies have contributed to understanding the biological activity of compounds related to this compound:

    • Enzyme Inhibition Study : A study reported that newly synthesized sulfonamide derivatives exhibited significant inhibition of α-glucosidase with IC50 values ranging from 10 μM to 30 μM depending on the specific structure .
    • Antitumor Activity Assessment : Another investigation assessed the antiproliferative effects of similar compounds on various cancer cell lines using both 2D and 3D culture systems. Results indicated that while some compounds showed high activity in 2D assays (IC50 values around 5 μM), their efficacy decreased in 3D formats .

    Q & A

    Q. Key Considerations :

    • Dynamic pH control ensures optimal sulfonamide yield .
    • Lithium hydride (LiH) enhances electrophilic substitution efficiency .

    How are synthesized derivatives structurally characterized?

    Q. Methodological Approach

    • ¹H-NMR/IR Spectroscopy : Confirms substituent integration (e.g., methylene protons at δ 4.18 for acetamide moieties) and functional groups (sulfonyl S=O stretches ~1350–1150 cm⁻¹) .
    • CHN Elemental Analysis : Validates molecular formula consistency (e.g., ±0.4% deviation for C, H, N) .
    • Mass Spectrometry (EIMS) : Determines molecular ion peaks and fragmentation patterns .

    What in vitro models evaluate the therapeutic potential of these derivatives?

    Q. Intermediate Experimental Design

    • α-Glucosidase Inhibition :
      • Protocol: Incubate compounds with α-glucosidase (EC 3.2.1.20) and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C. Measure absorbance at 405 nm to calculate IC₅₀ values. Reference standard: Acarbose (IC₅₀ = 37.38 ± 0.12 μM) .
      • Example: Derivatives 7i and 7k show moderate inhibition (IC₅₀ = 81–86 μM) .
    • Acetylcholinesterase (AChE) Inhibition :
      • Ellman’s assay with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) quantifies thiocholine production at 412 nm .

    How can substituent design enhance bioactivity? Insights from SAR studies.

    Q. Advanced Structure-Activity Relationship (SAR)

    • Electron-Withdrawing Groups (EWGs) : Para-substituted halides (e.g., -Br) improve enzyme inhibition by increasing electrophilicity .
    • Methoxy/Methyl Groups : Ortho-substitutions on phenyl rings enhance α-glucosidase binding via hydrophobic interactions .
    • Aryl vs. Alkyl Chains : Bulky aryl groups (e.g., 4-methylphenyl) improve bacterial biofilm inhibition but may increase hemolytic risk .

    Q. Data-Driven Optimization :

    • Balance lipophilicity (LogP) and polar surface area (PSA) to optimize blood-brain barrier penetration for neurodegenerative targets .

    How to resolve contradictions in enzyme inhibition data across studies?

    Q. Advanced Data Analysis

    • Contextual Factors :
      • Enzyme source variations (e.g., human recombinant vs. microbial α-glucosidase) alter IC₅₀ values .
      • Assay conditions (pH, temperature) impact substrate affinity .
    • Statistical Validation :
      • Triplicate experiments with SEM ≤0.15 μM reduce variability .
      • Molecular docking (e.g., AutoDock Vina) reconciles discrepancies by modeling ligand-enzyme interactions .

    What computational methods support the rational design of these compounds?

    Q. Advanced Methodological Integration

    • Molecular Docking :
      • Dock derivatives into α-glucosidase (PDB: 2ZE0) or AChE (PDB: 4EY7) active sites. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp307 in α-glucosidase) .
    • QSAR Modeling :
      • Use descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict bioavailability .

    What safety assessments are critical during preclinical evaluation?

    Q. Intermediate Safety Profiling

    • Hemolytic Activity :
      • Incubate compounds with erythrocytes; measure hemoglobin release at 540 nm. Derivatives with >20% hemolysis at 100 μM require structural refinement .
    • Cytotoxicity Screening :
      • MTT assays on HEK-293 or HepG2 cells establish therapeutic indices (IC₅₀ ≥ 50 μM for safe profiles) .

    How do structural modifications influence target specificity (e.g., diabetes vs. Alzheimer’s)?

    Q. Advanced Comparative Analysis

    • Diabetes Focus : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance α-glucosidase binding and reduce off-target effects .
    • Alzheimer’s Focus : Incorporate N-alkyl/aralkyl chains (e.g., piperidin-4-yl) to improve AChE inhibition and CNS penetration .
    • Dual Targeting : Hybrid derivatives (e.g., sulfonamide-acetamide) may require pharmacophore modeling to balance multi-target efficacy .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
    Reactant of Route 2
    Reactant of Route 2
    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.